

optimizing DMSO propylene glycol blends transdermal

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Compound Focus: Lisinopril dihydrate

CAS No.: 83915-83-7

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Mechanisms of Action & Synergy

DMSO and PG are both well-established chemical penetration enhancers, but they function through distinct yet complementary mechanisms. The table below summarizes and compares their primary modes of action.

Property	Dimethyl Sulfoxide (DMSO)	Propylene Glycol (PG)
Primary Mechanism	Lipid extraction & protein denaturation [1]; interacts with lipid bilayers to disrupt stratum corneum (SC) barrier [2].	Lipid disordering & partitioning [3]; localizes in SC lipid headgroup regions, increasing lipid mobility and disorder [3].
Effect on SC Lipids	Fluidizes and can extract lipids from the SC [1].	Increases interfacial area per lipid, disrupts lateral lipid packing, may extract cholesterol [3].
Effect on Keratin	Alters the structure of intracellular keratin [2].	Information not specified in search results.
Solvent Properties	Excellent solvent for a wide range of compounds; powerful permeation carrier [2] [4].	Cosolvent that increases thermodynamic activity of drug; can act as moisture-retaining agent [3] [5].

Property	Dimethyl Sulfoxide (DMSO)	Propylene Glycol (PG)
Synergistic Potential	High (especially with fatty acids like Oleic Acid).	High (frequently used in combination with other enhancers like Oleic Acid) [6] [7].

The synergy in a DMSO-PG blend arises from their combined attack on the SC's "brick and mortar" structure. DMSO primarily targets the "mortar" (lipid matrix) and "bricks" (corneocytes), while PG further fluidizes the lipid domains and can improve drug solubility within the formulation [2] [3]. Using them together can provide greater permeation enhancement than either agent alone, potentially allowing for lower concentrations of each and reducing the risk of skin irritation [7].

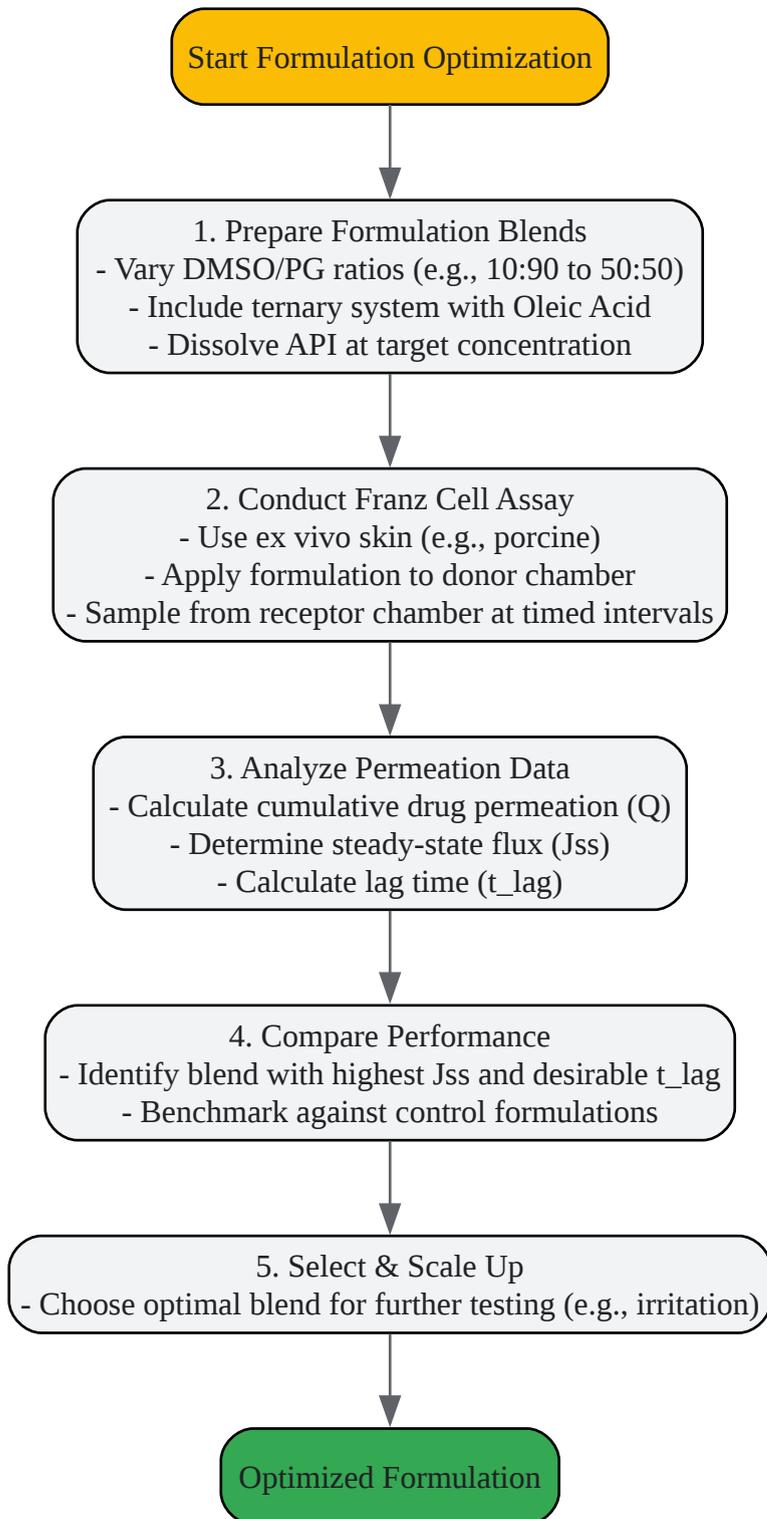
Formulation Optimization & Protocols

Key Design Considerations

- **Concentration Ratio:** Systematic screening is required. A common approach is to start with a 1:1 to 1:2 (DMSO:PG) ratio and adjust based on drug solubility and permeation data [6]. High DMSO concentrations (>60%) may cause skin irritation, while very high PG concentrations can lead to excessive dehydration of the SC.
- **Drug Compatibility:** Pre-screen your API for stability and solubility in both pure DMSO and pure PG, as this will guide the optimal blend.
- **Ternary Systems:** For challenging molecules, consider adding a third enhancer. **Oleic Acid (OA)** is a well-documented choice that forms a highly effective synergistic system with DMSO and PG by creating lipid phase separation within the SC [6].

Experimental Protocol: Formulation Screening & Permeation Study

The following workflow provides a methodology for screening different blend ratios and evaluating their performance.



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Detailed Methodology:

- **Prepare Formulation Blends:** Create a series of solutions with varying volume/volume ratios of DMSO and PG (e.g., 10:90, 25:75, 50:50). For ternary systems, add Oleic Acid at 1-5% of the total volume [6]. Dissolve the API at its target concentration in each blend.
- **Conduct Franz Cell Assay:**
 - Use vertical Franz diffusion cells with a known area of diffusion (e.g., 0.64 cm²).
 - Place ex vivo skin (e.g., dermatomed porcine ear skin) between the donor and receptor chambers.
 - The receptor chamber should contain a suitable buffer (e.g., PBS, pH 7.4) maintained at 37±1°C with constant stirring.
 - Apply a fixed volume of the test formulation to the donor chamber.
 - Withdraw samples from the receptor chamber at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 h) and replace with fresh buffer.
- **Analyze Permeation Data [6]:**
 - **Cumulative Drug Permeated (Q):** Calculate the total amount of drug permeated per unit area at each time point.
 - **Steady-State Flux (J_{ss}):** Determine the slope of the linear portion of the Q vs. time plot (units: µg/cm²/h). This is a key indicator of delivery rate.
 - **Lag Time (t_{lag}):** Determine the x-intercept of the linear Q vs. time plot (units: h). This indicates the time required for the drug to establish steady-state diffusion.
- **Compare Performance:** Select the blend that offers the best combination of high J_{ss} and acceptable t_{lag} for your application.

Troubleshooting Common Issues

Problem	Possible Causes	Suggested Solutions
Low Permeation Flux	Inadequate disruption of SC lipids; poor drug solubility in blend; drug crystallization.	Increase enhancer concentration (within safe limits); try a different DMSO:PG ratio; add a tertiary enhancer like Oleic Acid; pre-saturate receptor fluid to maintain sink condition.
High Irritation Potential	DMSO concentration too high; PG dehydrating the skin.	Reduce DMSO concentration; incorporate a soothing agent (e.g., glycerin); ensure the formulation is applied to intact skin only.
Drug Crystallization	Drug supersaturation is unstable; solvent evaporation.	Optimize drug concentration to avoid supersaturation; use a gelling agent (e.g.,

Problem	Possible Causes	Suggested Solutions
		Carbopol) to stabilize the formulation; use an occlusive patch to prevent solvent loss.
Variable Results Between Skin Batches	Biological variability of ex vivo skin; improper skin storage/handling.	Use skin from a single source and age; ensure consistent skin integrity (transepidermal water loss measurements); use more replicates per formulation.

Example from Literature: Lornoxicam Patch

A study on Lornoxicam transdermal patches provides a concrete example of successful optimization using PG and OA. The optimized formulation (F9) used **10% PG and 3% OA** as penetration enhancers within a gel patch. This system achieved a **flux of 126.51 $\mu\text{g}/\text{cm}^2/\text{h}$** with a **lag time of 0.91 hours**, demonstrating controlled zero-order drug release for 10 hours [6]. This highlights how systematic design can yield a highly effective transdermal system.

Critical Safety & Handling Notes

- **DMSO Purity:** Use only high-purity, reagent-grade DMSO. Lower grades may contain impurities that can be carried deep into the skin and systemic circulation [2].
- **DMSO's Carrier Effect:** DMSO can dramatically enhance the absorption of anything dissolved in it, including drug impurities, preservatives, or contaminants on the skin. Ensure meticulous skin cleaning before application and use high-purity ingredients [4].
- **Regulatory Status:** While DMSO and PG are used in research and some approved pharmaceuticals, DMSO is not universally approved by agencies like the FDA for all human uses. Its application in final products requires careful regulatory consideration [4].

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